2-Methylbenzoxazole Core Confers Superior Aqueous Stability and Reduced Lipophilicity for ADC Payload Development
The 2-methylbenzoxazole unit, which constitutes the core scaffold of this compound, has been demonstrated to combine high cytotoxicity with low lipophilicity and unusual aqueous stability relative to alternative ring fusions in duocarmycin-based DNA alkylating agents [1]. Specifically, the 2-methylbenzoxazole-containing COI (cyclopropaoxazoloindole) alkylating subunit was reported as several hundred-fold less cytotoxic than the CBI (cyclopropabenzindole) subunit, but the 2-methylbenzoxazole unit of formula I exhibits advantageous properties combining high cytotoxicity, low lipophilicity, and unusual aqueous stability that make it desirable for ADC payload applications [1].
| Evidence Dimension | Cytotoxicity, lipophilicity, and aqueous stability for ADC payload suitability |
|---|---|
| Target Compound Data | 2-Methylbenzoxazole unit: high cytotoxicity combined with low lipophilicity and unusual aqueous stability (qualitative but explicitly advantageous) [1] |
| Comparator Or Baseline | CBI (cyclopropabenzindole) alkylating subunit: high cytotoxicity but different ring fusion properties; COI (cyclopropaoxazoloindole) subunit: several hundred-fold less cytotoxic [1] |
| Quantified Difference | COI subunit: several hundred-fold lower cytotoxicity than CBI; 2-methylbenzoxazole unit of formula I: advantageous balance of high cytotoxicity, low lipophilicity, and aqueous stability [1] |
| Conditions | Duocarmycin analog SAR studies in ADC payload development context; synthetic variations of DNA alkylating subunit ring fusions [1] |
Why This Matters
This class-level evidence validates the 2-methylbenzoxazole scaffold as a strategically advantageous core for ADC payload development, supporting procurement of this building block for programs requiring favorable physicochemical properties alongside cytotoxic potency.
- [1] Duocarmycin Analogues. US Patent US2022/0098215 A1, 2022. View Source
